molecular formula C10H18O2 B13787970 2(3H)-Furanone, 4-butyl-4-ethyldihydro- CAS No. 72230-89-8

2(3H)-Furanone, 4-butyl-4-ethyldihydro-

Cat. No.: B13787970
CAS No.: 72230-89-8
M. Wt: 170.25 g/mol
InChI Key: XNKPSAQZOXYRRQ-UHFFFAOYSA-N
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Description

2(3H)-Furanone, 4-butyl-4-ethyldihydro- is an organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by its butyl and ethyl substituents on the dihydrofuranone ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, 4-butyl-4-ethyldihydro- typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the acid-catalyzed cyclization of γ-keto acids or esters. The reaction conditions often include the use of strong acids like sulfuric acid or hydrochloric acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes to ensure high yields and purity. Catalysts such as Lewis acids or transition metal complexes can be employed to facilitate the cyclization process. Additionally, continuous flow reactors may be used to optimize reaction conditions and scale up production.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone, 4-butyl-4-ethyldihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the furanone ring to a more saturated lactone.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the butyl and ethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-OH) can be employed under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Saturated lactones.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2(3H)-Furanone, 4-butyl-4-ethyldihydro- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism by which 2(3H)-Furanone, 4-butyl-4-ethyldihydro- exerts its effects often involves interactions with biological macromolecules. The compound can bind to enzymes or receptors, altering their activity and leading to various biological responses. The molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2(3H)-Furanone, 4-methyl-4-ethyldihydro-
  • 2(3H)-Furanone, 4-butyl-4-methyldihydro-
  • 2(3H)-Furanone, 4-propyl-4-ethyldihydro-

Uniqueness

2(3H)-Furanone, 4-butyl-4-ethyldihydro- is unique due to its specific substituents, which influence its chemical reactivity and biological activity. The butyl and ethyl groups provide distinct steric and electronic effects, differentiating it from other furanone derivatives.

Properties

CAS No.

72230-89-8

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

4-butyl-4-ethyloxolan-2-one

InChI

InChI=1S/C10H18O2/c1-3-5-6-10(4-2)7-9(11)12-8-10/h3-8H2,1-2H3

InChI Key

XNKPSAQZOXYRRQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CC(=O)OC1)CC

Origin of Product

United States

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